1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Description
1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.402. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Mosquito Larvicidal Activity
Research has shown that certain quinoline derivatives exhibit significant antimicrobial and antifungal activities, comparable to standard antibiotics. They have also been studied for their mosquito larvicidal activity against Culex quinquefasciatus larvae, with some compounds proving lethal for mosquito larvae (Rajanarendar et al., 2010).
Anti-Inflammatory and Analgesic Properties
Quinoline derivatives have been synthesized and evaluated for their potential as non-steroidal anti-inflammatory and analgesic agents. Some of these compounds have shown promising activity in vivo, suggesting their utility in pain management and inflammation control (Wagle, Adhikari, & Kumari, 2008).
Anticancer Potential
Studies indicate that certain quinoline derivatives possess potential anticancer properties. For instance, some compounds were evaluated for their in vitro anticancer activities, with notable effectiveness against specific cancer cell lines, suggesting their potential in cancer therapy (Salahuddin, Mazumder, & Shaharyar, 2014).
Corrosion Inhibition
Quinoline compounds have been theoretically studied for their effectiveness as corrosion inhibitors for metals in certain environments. Quantum chemical calculations have shown a correlation between the molecular structure of quinolines and their inhibition efficiency, making them useful in industrial applications (Zarrouk et al., 2014).
Antimicrobial Properties of Novel Derivatives
Novel quinoline derivatives have been synthesized and evaluated for their antimicrobial activities, exhibiting significant antibacterial and antifungal effects. These studies contribute to the development of new antimicrobial agents (Kategaonkar et al., 2010).
Properties
IUPAC Name |
1-ethyl-6-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-4-24-12-17(19(25)16-11-14(3)8-9-18(16)24)21-22-20(23-26-21)15-7-5-6-13(2)10-15/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFRJGVURUKGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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